molecular formula C7H7N3 B1428643 5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-44-7

5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1428643
CAS No.: 1638760-44-7
M. Wt: 133.15 g/mol
InChI Key: FOQWCSIQBWFFOM-UHFFFAOYSA-N
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Description

5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Methyl-7H-Pyrrolo[2,3-d]pyrimidine has been found to target multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell receptor (TCR) signaling .

Mode of Action

The compound interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction leads to a decrease in the phosphorylation level of SLP76, a substrate of HPK1, and enhances the IL-2 secretion in human T cell leukemia Jurkat cells . The compound’s halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .

Biochemical Pathways

The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can lead to cell cycle arrest and apoptosis . The inhibition of HPK1 can enhance T cell receptor signaling, which is crucial for immune responses .

Result of Action

The result of the compound’s action at the molecular level includes the induction of cell cycle arrest and apoptosis in cancer cells . At the cellular level, it can lead to a decrease in cell proliferation and an increase in cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the compound can cause differences in its interactions with its targets . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQWCSIQBWFFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the Type II crystal form of (3aR,5s,6aS)-N-(3-methoxy-1,2,4-thiadiazole-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidine-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-formamide bisulfate for potential therapeutic use?

A1: The research article highlights two key advantages []:

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